![molecular formula C23H18N4O5S B7433443 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide](/img/structure/B7433443.png)
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide, also known as MNQOA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of cancer cell growth and has shown promising results in preclinical studies.
Wirkmechanismus
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide inhibits the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. It inhibits the phosphorylation of Akt and mTOR, which are key regulators of cell growth and survival. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide also inhibits the expression of cyclin D1 and CDK4, which are involved in cell cycle progression.
Biochemical and Physiological Effects:
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has been shown to have low toxicity in normal cells and high selectivity towards cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide also inhibits the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It has been shown to be effective in vitro and in vivo, making it a useful tool for preclinical studies. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide also has low toxicity, which makes it a safe compound to work with. However, 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood. Further studies are needed to determine the optimal dosage and treatment regimen for 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide. First, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide. Second, studies are needed to determine the optimal dosage and treatment regimen for 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide. Third, studies are needed to determine the efficacy of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide in combination with other anticancer drugs. Fourth, studies are needed to determine the mechanism of action of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide in vivo. Finally, studies are needed to determine the toxicity of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide in animal models.
In conclusion, 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide is a novel compound that has shown promising results in preclinical studies as an anticancer agent. Further studies are needed to determine its optimal dosage, treatment regimen, and mechanism of action. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has the potential to be a valuable tool in the fight against cancer.
Synthesemethoden
The synthesis of 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 2-amino-4-nitrophenol with ethyl acetoacetate to form 2-amino-4-nitrophenyl-3-oxobutanoate. This compound is then reacted with 2-chloro-3-methylquinazolin-4(3H)-one to form 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)amino-4-nitrophenyl-3-oxobutanoate. The final step involves the reaction of this compound with phenyl 4-hydroxybenzoate to form 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide induces apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Eigenschaften
IUPAC Name |
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S/c1-26-22(29)19-12-9-16(27(30)31)13-20(19)25-23(26)33-14-21(28)24-15-7-10-18(11-8-15)32-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTXBPUCVFGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-7-nitro-4-oxoquinazolin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.